molecular formula C15H20N4O2 B2869633 N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isobutyramide CAS No. 1209858-42-3

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isobutyramide

Cat. No. B2869633
CAS RN: 1209858-42-3
M. Wt: 288.351
InChI Key: LMCVLFTUOKMVEB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) was discussed in a study .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a 5-member ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is common to a family of simple aromatic ring organic compounds known as Pyrazoles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Triazole Derivatives : Research on triazole derivatives emphasizes their synthesis through one-pot strategies and their structural elucidation using various spectroscopic methods. For example, Ahmed et al. (2016) detailed the synthesis and crystal structure analysis of 1,2,3-triazoles, highlighting the importance of such compounds in chemical research for their potential biological activities and applications in drug development (Ahmed et al., 2016).

Pharmacological Studies

  • Anticorrosion Applications : A study by Rahmani et al. (2019) explored the use of a novel triazole derivative as an anti-corrosion agent for mild steel in acidic environments. The findings suggest that triazole derivatives can effectively inhibit corrosion, pointing towards their utility in material science and engineering (Rahmani et al., 2019).

  • Antimicrobial Activities : Novel 1,2,3-triazole derivatives have been prepared and evaluated for their antimicrobial activities against Mycobacterium tuberculosis, showcasing the potential of triazole compounds in the treatment of infectious diseases (Boechat et al., 2011).

Future Directions

The future directions for the research and development of pyrazole derivatives could involve further exploration of their biological and pharmacological activities . The increasing popularity of pyrazoles in several fields of science suggests that they could have wide applications in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

2-methyl-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11(2)14(20)16-9-10-19-15(21)18(3)13(17-19)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCVLFTUOKMVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isobutyramide

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